BACE1 Inhibitory Potency: Benzyl-Substituted Arylsulfonamides vs N‑Carboxamide Analogs
In the primary SAR study of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylsulfonamides, derivatives bearing an N‑benzyl substituent on the sulfonamide nitrogen atom exhibited IC50 values of 1.6–1.9 μM against BACE1 [1]. The preceding N‑carboxamide series, lacking the sulfonamide group, showed IC50 values ≥ 2.5 μM [1]. The target compound, N‑benzyl‑N‑[3‑(9H‑carbazol‑9‑yl)‑2‑hydroxypropyl]‑4‑methylbenzenesulfonamide, belongs to the benzyl‑substituted arylsulfonamide class and is therefore predicted to fall within the 1.6–1.9 μM potency range. This represents a ≥ 1.3‑fold improvement in IC50 over the N‑carboxamide baseline.
| Evidence Dimension | BACE1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Predicted IC50 range: 1.6–1.9 μM (benzyl‑substituted arylsulfonamide class) |
| Comparator Or Baseline | N‑carboxamide series: IC50 ≥ 2.5 μM |
| Quantified Difference | ≥ 1.3‑fold improvement in IC50 |
| Conditions | In‑vitro recombinant BACE1 enzymatic assay |
Why This Matters
For researchers procuring BACE1 inhibitor leads, this class‑level SAR indicates that N‑benzyl arylsulfonamides provide meaningfully higher baseline potency than N‑carboxamide‑linked carbazole analogs, reducing the synthetic optimization burden.
- [1] Bertini S, Ghilardi E, Asso V, et al. Sulfonamido-derivatives of unsubstituted carbazoles as BACE1 inhibitors. Bioorg Med Chem Lett. 2017;27(21):4812-4816. doi:10.1016/j.bmcl.2017.09.058 View Source
